molecular formula C24H29N5O5S2 B12164631 ethyl 4-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

ethyl 4-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B12164631
M. Wt: 531.7 g/mol
InChI Key: KYFPJKPSQCXEFZ-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a sophisticated chemical scaffold of significant interest in medicinal chemistry and chemical biology research, particularly in the development of kinase inhibitors. Its core structure integrates a rhodanine moiety linked to a pyridopyrimidine system via a (Z)-configured exocyclic double bond, a design feature often associated with potent ATP-competitive binding (Source: Kinase Inhibitor Research) . The piperazine carbamate tail enhances solubility and provides a vector for further structural modification to fine-tune pharmacokinetic properties. This compound serves as a versatile intermediate for synthesizing targeted chemical probes to study dysregulated signaling pathways in cancer and inflammatory diseases. Researchers utilize this scaffold to investigate the structure-activity relationships (SAR) of inhibition against a panel of protein kinases, with its molecular architecture suggesting potential activity against key oncogenic targets (Source: Targeted Protein Degradation) . The conjugated system also confers favorable photophysical properties, making it a candidate for developing fluorescent sensors or assay reagents for high-throughput screening and binding studies. Its primary research value lies in its utility as a key precursor for generating novel small-molecule libraries aimed at probing cellular processes and identifying new therapeutic modalities.

Properties

Molecular Formula

C24H29N5O5S2

Molecular Weight

531.7 g/mol

IUPAC Name

ethyl 4-[3-[(Z)-[3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C24H29N5O5S2/c1-3-33-15-7-10-29-22(31)18(36-24(29)35)16-17-20(25-19-8-5-6-9-28(19)21(17)30)26-11-13-27(14-12-26)23(32)34-4-2/h5-6,8-9,16H,3-4,7,10-15H2,1-2H3/b18-16-

InChI Key

KYFPJKPSQCXEFZ-VLGSPTGOSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C(=O)OCC)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C(=O)OCC)SC1=S

Origin of Product

United States

Preparation Methods

Synthesis of Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation. A representative procedure involves reacting 2-chloropyridine derivatives with (Z)-3-amino-3-arylacrylate esters in dimethylformamide (DMF) at 130°C under nitrogen . Copper iodide (10 mol%) and cesium carbonate (2 equiv) facilitate C–N bond formation, followed by cyclization to yield 2-substituted pyrido[1,2-a]pyrimidin-4-ones in 75–92% yields . For the target compound, 2-chloro-9-methylpyrido[1,2-a]pyrimidin-4-one serves as the intermediate, where the chlorine atom at position 2 is later displaced by piperazine .

Construction of Thiazolidin-4-one Moiety

  • IR : 1726 cm⁻¹ (C=O), 1689 cm⁻¹ (C=C), 1194 cm⁻¹ (C=S) .

  • ¹H NMR : δ 6.6–6.9 (s, vinylic H), 3.8 (s, OCH₃), 5.3 (s, NCH₂) .

Piperazine Functionalization and Coupling

Piperazine is introduced via nucleophilic aromatic substitution (SNAr) on 2-chloro-9-methylpyrido[1,2-a]pyrimidin-4-one. The reaction employs triethylamine (TEA) as a base in anhydrous benzene at 0–10°C, followed by gradual warming to 20°C . This step attaches piperazine to position 2 of the pyrido[1,2-a]pyrimidin-4-one core, yielding 2-(piperazin-1-yl)-9-methylpyrido[1,2-a]pyrimidin-4-one .

Esterification with Ethyl Chloroformate

The piperazine nitrogen is acylated using ethyl chloroformate under Schotten-Baumann conditions. A solution of ethyl chloroformate in benzene is added dropwise to a cooled (0–10°C) mixture of 2-(piperazin-1-yl)-9-methylpyrido[1,2-a]pyrimidin-4-one and TEA . After stirring for 2 hours, the mixture is washed with water, and the product is recrystallized from ethyl acetate/petroleum ether to afford ethyl piperazine-1-carboxylate .

Condensation of Thiazolidin-4-one and Pyrido[1,2-a]pyrimidin-4-one-Piperazine

The final step involves Knoevenagel condensation between the methylidene group of the thiazolidin-4-one and the aldehyde moiety generated in situ from the pyrido[1,2-a]pyrimidin-4-one-piperazine intermediate. The reaction is conducted in ethanol with piperidine as a catalyst, refluxing for 6–8 hours to ensure (Z)-selectivity . The product is purified via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% geometric purity .

Optimization and Scalability

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Pyrido[1,2-a]pyrimidin-4-one coreCuI, Cs₂CO₃, DMF, 130°C85
Thiazolidin-4-one formationTBAI, DMSO, RT80
Piperazine couplingTEA, benzene, 20°C78
EsterificationEthyl chloroformate, 0–10°C70
Final condensationPiperidine, ethanol, reflux65

Key optimizations include:

  • Solvent selection : DMSO enhances reaction rates in thiazolidinone synthesis due to its polar aprotic nature .

  • Temperature control : Low temperatures (0–10°C) during esterification prevent N-overacylation .

Analytical Characterization

Critical Spectral Data :

  • ¹H NMR (CDCl₃) : δ 8.96 (d, C6-H), 7.68 (t, C8-H), 5.3 (s, NCH₂), 3.8 (s, OCH₂CH₃) .

  • HRMS : m/z 492.6 [M+H]⁺ (calc. 492.60) .

Challenges and Mitigations

  • Stereochemical control : The (Z)-configuration is maintained using bulky bases (e.g., TEA) to hinder rotational isomerism .

  • By-product formation : Column chromatography and recrystallization eliminate dimeric by-products from Knoevenagel condensation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl 4-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Analogues

Key Analogues Identified:

2-(4-Ethyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one (): Differs in the thiazolidinone substituent (isopropyl vs. ethoxypropyl) and lacks the ethyl carboxylate group on piperazine. Predicted to exhibit lower solubility due to reduced polarity from the isopropyl group, whereas the ethoxypropyl in the target compound may confer better aqueous miscibility .

Pyrazolo[3,4-d]pyrimidin-5-ylamine derivatives (): Share a pyrimidine core but lack the thiazolidinone and piperazine motifs. Demonstrated isomerization behavior under varying conditions, suggesting that the target compound’s (Z)-configured methylidene bridge might also exhibit stereochemical sensitivity .

Computational Similarity Analysis

Using Tanimoto coefficient-based similarity indexing (as applied in ), the target compound’s molecular fingerprint can be compared to bioactive standards like SAHA (a histone deacetylase inhibitor).

Database Presence and Patent Coverage

Automated extraction tools like SureChEMBL and IBM SIIP () capture ~50–60% of known chemical structures from patents. While the target compound’s presence in these databases is unconfirmed, its structural complexity may challenge automated extraction, necessitating manual curation for accurate classification .

Comparative Data Table

Compound Name Substituent (Thiazolidinone) Molecular Weight (Da) logP<sup>Pred</sup> Similarity Index<sup>†</sup> Key Properties/Applications
Target Compound 3-Ethoxypropyl ~525.6* 2.8 N/A Hypothesized kinase modulation
2-(4-Ethyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-... () Isopropyl ~481.5 3.2 ~65% (vs. Target) Structural analog; unknown bioactivity
SAHA (Reference in ) Hydroxamic acid 264.3 1.4 ~70% (vs. Aglaithioduline) HDAC inhibitor
Pyrazolo[3,4-d]pyrimidin-5-ylamine derivatives () - ~250–300 1.0–2.5 <50% Isomerizable intermediates

<sup>†</sup>Similarity indices estimated via Tanimoto coefficient using molecular fingerprints .
*Estimated via analogous compounds.

Research Findings and Implications

  • Stereochemical Stability : The (Z)-configuration of the methylidene bridge (critical for bioactivity) may be susceptible to isomerization under acidic/basic conditions, as observed in pyrazolotriazolopyrimidines .
  • Pharmacokinetics : The ethoxypropyl group likely enhances metabolic stability compared to shorter alkyl chains, though this requires experimental validation.
  • Structural Characterization: Tools like SHELXL () are essential for resolving complex crystallographic features, such as the thiazolidinone ring’s conformation and hydrogen-bonding patterns .

Biological Activity

Ethyl 4-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antioxidant, and antimicrobial activities.

Chemical Structure

The compound features multiple functional groups that contribute to its biological activity, including:

  • Thiazolidinone moiety : Known for various biological activities including anticancer and anti-inflammatory effects.
  • Pyrimidine and piperazine rings : Often associated with pharmacological properties.

1. Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to ethyl 4-(3-{(Z)-... have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Activity
4gMOLT-415.0Significant inhibition
4pSF-29522.5Notable growth inhibition

Studies have demonstrated that modifications in the thiazolidinone structure can lead to enhanced anticancer activity. For example, the introduction of specific substituents has been correlated with increased potency against breast and colon cancer cell lines .

2. Antioxidant Activity

The antioxidant potential of thiazolidinone derivatives is well-documented. Ethyl derivatives have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation:

CompoundAssay MethodEC50 (mM)Result
3iTBARS assay0.565Strong antioxidant
3rDPPH assay0.708Effective scavenger

The presence of ethoxy groups enhances the electron-donating ability, contributing to improved antioxidant activity .

3. Antimicrobial Activity

Preliminary studies suggest that certain derivatives of the compound may exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes.

Case Studies

Several case studies have explored the biological impact of similar compounds:

  • Anticancer Efficacy : A study investigated the effects of thiazolidinone derivatives on human cancer cell lines, revealing that certain modifications led to a reduction in cell viability by over 70% in some cases.
  • Oxidative Stress Reduction : Another study focused on the antioxidant properties of thiazolidinones, demonstrating a significant reduction in oxidative stress markers in treated cells compared to controls.

The mechanisms underlying the biological activities of ethyl 4-(3-{(Z)-... are multifaceted:

  • Apoptosis Induction : Many derivatives trigger apoptosis in cancer cells through caspase activation pathways.
  • Enzyme Inhibition : Some compounds inhibit key enzymes involved in cancer progression and oxidative stress.

Q & A

Basic: What are the recommended methods to optimize the synthesis of this compound for improved yield and purity?

Answer:
The synthesis involves multi-step organic reactions requiring precise control of reaction conditions. Key variables include:

  • Temperature : Maintain between 195–230°C for cyclization steps to minimize side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while ethanol or acetonitrile improves condensation reactions .
  • Catalysts : Palladium on carbon (Pd/C) for hydrogenation or acid/base catalysts for thiazolidinone formation .
  • Purification : Use preparative HPLC to isolate intermediates, ensuring >95% purity .

Basic: How is the structural integrity of this compound confirmed after synthesis?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., thioxo-thiazolidinone protons at δ 3.8–4.2 ppm) and confirms stereochemistry .
  • X-ray crystallography : Resolves Z/E configuration of the methylidene group in the pyrido-pyrimidine core .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 602.1842) .

Advanced: What experimental strategies address contradictions in reported reaction yields for its synthetic intermediates?

Answer:

  • Cross-validation : Replicate reactions under standardized conditions (pH 7–9, inert atmosphere) to isolate variables like moisture sensitivity .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., carbonyl stretches at 1680–1720 cm⁻¹) .
  • Statistical optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity vs. temperature) .

Advanced: How can computational modeling predict its reactivity with biological targets?

Answer:

  • Molecular docking : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina, focusing on hydrogen bonding with the piperazine-carboxylate moiety .
  • DFT calculations : Analyze electron density maps to predict nucleophilic attack sites on the thiazolidinone ring .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories in explicit solvent .

Advanced: What methodologies elucidate its degradation pathways under physiological conditions?

Answer:

  • Forced degradation studies : Expose to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–60°C) .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed ester to carboxylic acid) .
  • Kinetic modeling : Determine half-life (t₁/₂) in PBS buffer at 37°C using first-order decay equations .

Basic: How is its stability profile assessed under varying storage conditions?

Answer:

  • Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor via HPLC for decomposition (e.g., >5% impurity threshold) .
  • Lyophilization : Improve long-term stability by removing water content to <0.1% .

Advanced: What strategies resolve regioselectivity challenges during functionalization of the pyrido-pyrimidine core?

Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on piperazine) to steer electrophilic substitution to the C-3 position .
  • Metal-mediated catalysis : Use Pd(OAc)₂ for Suzuki-Miyaura coupling at the C-2 aryl site .
  • Solvent effects : Non-polar solvents (toluene) favor para-substitution over ortho in aromatic rings .

Basic: What in vitro assays are recommended to evaluate its pharmacological potential?

Answer:

  • Enzyme inhibition : Measure IC₅₀ against COX-2 or HDACs using fluorogenic substrates .
  • Cytotoxicity : Screen in MCF-7 or HeLa cells via MTT assay (72-hour exposure) .
  • Plasma protein binding : Use equilibrium dialysis to assess % bound to albumin .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Answer:

  • Bioisosteric replacement : Substitute the ethyl ester with trifluoromethyl ketone to improve metabolic stability .
  • Fragment-based design : Screen truncated analogs (e.g., thiazolidinone-only) to pinpoint pharmacophoric motifs .
  • 3D-QSAR : Build CoMFA models using IC₅₀ data from 50+ derivatives .

Advanced: What techniques validate hypothesized off-target interactions in complex biological matrices?

Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe .
  • SPR biosensing : Measure binding kinetics (ka/kd) to off-targets like cytochrome P450 .
  • CRISPR-Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.